molecular formula C9H14O3 B12089152 Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B12089152
M. Wt: 170.21 g/mol
InChI Key: QLSZNBHJTJDXIR-UHFFFAOYSA-N
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Description

Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound with a unique bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its rigid and compact structure. The presence of the ethyl ester and hydroxymethyl groups adds to its versatility in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of [1.1.1]propellane with ethyl 3-bromomethylbicyclo[1.1.1]pentane-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of target proteins. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, further enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
  • Ethyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate
  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

Uniqueness

This compound stands out due to its combination of the ethyl ester and hydroxymethyl groups, which provide unique reactivity and binding properties. Its rigid bicyclic structure also offers advantages in terms of stability and specificity in binding interactions .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-2-12-7(11)9-3-8(4-9,5-9)6-10/h10H,2-6H2,1H3

InChI Key

QLSZNBHJTJDXIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(C2)CO

Origin of Product

United States

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